N-Cyclopentyl-N-cyclobutylformamide
Description
N-Cyclopentyl-N-cyclobutylformamide (CAS RN: 207851-40-9) is a carboxamide derivative with the molecular formula C₁₀H₁₇NO and an average molecular mass of 167.252 g/mol. Its structure features two distinct cycloalkyl substituents: a cyclopentyl group and a cyclobutyl group attached to the formamide backbone. This compound is registered under ChemSpider ID 4450171 and is classified within the ChEBI database (CHEBI:191227) as a carboxamide, highlighting its functional group similarity to other derivatives in this class .
Its synthesis likely involves formic acid derivatives and cycloalkyl amines, as inferred from upstream precursors like cyclopentamine (CAS 1003-03-8) and cyclobutane-related intermediates .
Properties
CAS No. |
207851-40-9 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-cyclobutyl-N-cyclopentylformamide |
InChI |
InChI=1S/C10H17NO/c12-8-11(10-6-3-7-10)9-4-1-2-5-9/h8-10H,1-7H2 |
InChI Key |
DWGVYBRKKSJLNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(C=O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination and Subsequent Formylation
A two-step approach involving reductive amination to generate the secondary amine followed by formylation:
-
Synthesis of Cyclopentylcyclobutylamine :
Reacting cyclopentylamine with cyclobutanone under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C): -
Formylation :
Treating the secondary amine with formic acid and a coupling agent (e.g., DCC or EDCI):
Advantages :
-
Avoids handling unstable formyl chloride.
-
Permits isolation and purification of intermediates.
Mechanistic Considerations in Formamide Synthesis
Role of Zinc Coordination in Catalytic Systems
Studies on ADH highlight the importance of zinc coordination in stabilizing enzyme-inhibitor complexes. For instance, N-benzylformamide binds to the catalytic zinc of ADH via its carbonyl oxygen, displacing water and adopting a tetracoordinated geometry. This suggests that metal-assisted catalysis could enhance formylation efficiency, though such methods remain unexplored for the target compound.
Solvent and Temperature Effects
Crystallization experiments with analogous formamides (e.g., N-1-methylhexylformamide) utilized polar aprotic solvents (e.g., 2-methyl-2,4-pentanediol) at low temperatures (5°C) to stabilize intermediates. Similar conditions may optimize yield and purity during formylation.
Comparative Analysis of Formamide Synthesis Conditions
The table below extrapolates reaction parameters from structurally related formamides to propose viable conditions for this compound synthesis:
*Theoretical yields based on analogous reactions.
Challenges and Optimization Strategies
Steric Hindrance
The cyclopentyl and cyclobutyl groups introduce significant steric bulk, potentially slowing nucleophilic attack during formylation. Solutions include:
-
Using excess formylating agent (2–3 equivalents).
-
Employing high-boiling solvents (e.g., DMF) to increase reaction temperature without decomposition.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-N-Cyclobutylformamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentylcarboxylic acid and cyclobutylcarboxylic acid.
Reduction: Cyclopentylamine and cyclobutylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Enzyme Interactions
N-Cyclopentyl-N-cyclobutylformamide has shown significant biological activity, particularly in its interactions with enzymes:
- Alcohol Dehydrogenase Modulation : The compound acts as a substrate for human alcohol dehydrogenase, potentially influencing metabolic pathways. Its binding affinity and influence on enzyme activity are crucial for understanding its pharmacological effects .
Pharmacological Potential
Research indicates that this compound may have therapeutic applications due to its biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits inhibitory effects on various pathogens.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential use in cancer therapies.
- Anti-inflammatory Effects : The compound may also reduce inflammatory markers in cellular models .
Case Studies
Several case studies have examined the biological effects of this compound:
| Study Focus | Objective | Findings |
|---|---|---|
| Antimicrobial Activity | Assess efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus and Escherichia coli. |
| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability with an IC50 value of 15 µM. |
| Anti-inflammatory Properties | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50%. |
These studies highlight the compound's potential across multiple therapeutic areas.
Applications in Medicinal Chemistry
This compound's unique structural characteristics make it valuable for drug development:
- Lead Compound Development : Its interactions with biological targets can serve as a basis for designing new drugs.
- Structure-Activity Relationship Studies : Understanding how structural modifications affect biological activity can guide the optimization of therapeutic agents.
- Potential Drug Formulations : Given its favorable pharmacokinetic properties, it may be incorporated into formulations targeting specific diseases .
Mechanism of Action
The mechanism of action of N-Cyclopentyl-N-Cyclobutylformamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain isoforms of human alcohol dehydrogenase by binding to the active site and preventing substrate access. This inhibition is facilitated by the compound’s ability to interact with the catalytic zinc ion and key amino acid residues within the enzyme .
Comparison with Similar Compounds
Comparison with Similar Carboxamide Compounds
Structural and Molecular Comparisons
The table below compares N-Cyclopentyl-N-cyclobutylformamide with structurally related carboxamides, emphasizing substituent groups, molecular weight, and key identifiers:
Key Observations:
Cycloalkyl vs. Linear/Branched Substituents : Unlike N,N-diethylformamide or N-isobutylformamide, which feature linear/branched alkyl chains, this compound incorporates two strained cycloalkyl groups. This structural feature may enhance steric hindrance, reducing reactivity in nucleophilic substitutions but increasing thermal stability .
Molecular Weight : The compound’s higher molecular weight (167.25 g/mol) compared to simpler derivatives (101–115 g/mol) suggests differences in physical properties such as melting/boiling points and solubility in polar solvents .
Symmetry vs.
Q & A
Q. What are the optimal synthetic routes for N-Cyclopentyl-N-cyclobutylformamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves formylation of cyclopentylamine and cyclobutylamine precursors. For example, reacting cyclopentylamine with formic acid derivatives under reflux conditions (e.g., using Dean-Stark traps for water removal). Purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity validation requires HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm absence of unreacted amines or side products. Literature reports using cyclopentylamine (CAS 1003-03-8) and formamide derivatives as starting materials are critical for reproducibility .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine ¹H NMR (δ 8.1–8.3 ppm for formamide proton), ¹³C NMR (δ ~165 ppm for carbonyl carbon), and IR spectroscopy (C=O stretch ~1670 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Reference NIST Chemistry WebBook data for benchmarking spectral peaks (e.g., boiling point 251°C, density 0.98 g/cm³) .
Q. How does solvent polarity influence the solubility of this compound?
- Methodological Answer : Test solubility in solvents like DMSO, DMF, and dichloromethane via gravimetric analysis. Use Hansen solubility parameters (δD, δP, δH) to predict compatibility. For instance, its moderate polarity (LogP 1.7) suggests better solubility in polar aprotic solvents. Experimental validation should include cloud-point measurements and UV-Vis spectroscopy for concentration-dependent solubility curves .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store at 2–8°C in amber vials under inert atmosphere (Ar/N₂) to prevent hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Hydrolysis products (cyclopentylamine and formic acid) can be quantified using ion chromatography .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of this compound in nucleophilic acyl substitution?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map energy profiles for intermediates. Compare activation energies of cyclopentyl vs. cyclobutyl group participation. Solvent effects can be modeled using COSMO-RS. Validate with kinetic isotope effects (KIEs) and trapping experiments for proposed intermediates .
Q. What strategies resolve contradictions in reported catalytic activity data for this compound in asymmetric synthesis?
- Methodological Answer : Replicate studies under standardized conditions (e.g., solvent, temperature, catalyst loading). Use statistical tools (e.g., ANOVA) to identify outliers. Cross-check stereochemical outcomes via X-ray crystallography or chiral HPLC. Collaborate with independent labs to confirm reproducibility .
Q. How can experimental design minimize confounding variables in studying the compound’s thermal decomposition?
- Methodological Answer : Employ TGA-DSC under controlled heating rates (5–10°C/min) to isolate decomposition steps. Pair with evolved gas analysis (EGA-MS) to identify volatile byproducts. Use factorial design (e.g., 2³ design) to test interactions between temperature, pressure, and atmospheric composition .
Q. What advanced NMR techniques differentiate conformational isomers of this compound?
Q. How do steric effects of the cyclobutyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Compare turnover frequencies (TOFs) with analogous compounds (e.g., N-cyclopentyl-N-cyclohexylformamide) in Suzuki-Miyaura couplings. Steric parameters (e.g., A-values) can be calculated via molecular mechanics. Kinetic studies under pseudo-first-order conditions will quantify rate differences .
Q. What methodologies validate the environmental fate of this compound in biodegradation studies?
- Methodological Answer :
Use OECD 301F respirometry to measure aerobic biodegradation. Quantify metabolites via LC-MS/MS and compare to abiotic controls. QSAR models can predict persistence based on molecular descriptors (e.g., molecular weight, LogP) .
Data Presentation
| Property | Value | Method/Reference |
|---|---|---|
| Boiling Point | 251°C at 760 mmHg | NIST WebBook |
| Density | 0.98 g/cm³ | Experimental |
| LogP | 1.70 | Calculated (ChemAxon) |
| Solubility in DMSO | 45 mg/mL | Gravimetric |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
